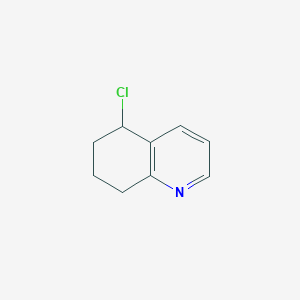

5-Chloro-5,6,7,8-tetrahydroquinoline

Description

Contextual Significance of Tetrahydroquinolines in Synthetic Chemistry

The tetrahydroquinoline framework is a cornerstone in the architecture of nitrogen-containing heterocyclic compounds. Its prevalence in a wide array of natural products and pharmacologically active molecules makes it a frequent target for synthetic chemists. nih.govacs.org This structural motif is integral to numerous bioactive compounds, including alkaloids and medicinal agents, which has driven extensive research into methods for its synthesis and derivatization. nih.govwikipedia.org The 1,2,3,4-tetrahydroquinoline (B108954) scaffold, in particular, is recognized as a highly relevant building block for developing new pharmaceutical agents. nih.gov The demonstrated biological activity of substituted tetrahydroquinolines, such as oxamniquine (B1677833) and viratmycin, underscores the value of this heterocyclic system in drug discovery and medicinal chemistry. wikipedia.org

Importance of Halogenated Heterocycles in Advanced Organic Synthesis

Halogenated heterocycles are pivotal intermediates in advanced organic synthesis. sigmaaldrich.com The inclusion of a halogen atom, such as chlorine, into a heterocyclic ring system introduces a site of reactivity that can be exploited for further molecular elaboration. mdpi.com Halogens function as excellent leaving groups and possess high electrophilicity, which allows them to activate organic molecules for subsequent reactions. mdpi.com

The process of halogenating heterocycles is a key strategy for creating diverse molecular structures. acs.org Organochlorine compounds are among the most frequently used halogenated intermediates in synthetic reactions. sigmaaldrich.com The halogen atom can serve as a handle for cross-coupling reactions, such as the Suzuki coupling, thereby enabling the formation of new carbon-carbon bonds. acs.org Furthermore, halogenation can modulate the physicochemical properties of a molecule, such as its hydrophobicity, which can be critical for its biological function. nih.gov The development of selective halogenation reactions has become a significant focus in modern organic chemistry, providing chemists with powerful tools for molecular design. mdpi.comacs.org

Rationale for Focused Research on 5-Chloro-5,6,7,8-tetrahydroquinoline

While specific research focused exclusively on this compound is not extensively documented in readily available literature, a strong rationale for its investigation can be inferred from the combined importance of its structural components. The tetrahydroquinoline core provides a proven scaffold for biologically active molecules, while the chloro substituent offers a versatile point for chemical modification.

The position of the chlorine atom at the C-5 carbon is particularly noteworthy. This position is adjacent to the aromatic portion of the molecule, making it a benzylic-type chloride. This structural feature suggests a unique reactivity profile, potentially facilitating nucleophilic substitution or elimination reactions to introduce a wide range of functional groups. The ability to selectively functionalize the 5-position would enable the creation of a library of novel tetrahydroquinoline derivatives for screening in drug discovery programs. Therefore, focused research on this compound is justified by its potential as a versatile building block for synthesizing complex and potentially bioactive molecules.

Historical Overview of Tetrahydroquinoline Synthesis Methodologies

The synthesis of the tetrahydroquinoline ring system has evolved significantly over time, with methods ranging from classical approaches to highly sophisticated modern catalytic systems.

Historically, a primary method for producing tetrahydroquinolines has been the catalytic hydrogenation of the corresponding quinoline (B57606) precursors. wikipedia.org This reduction preferentially affects the pyridine (B92270) ring of the quinoline system, yielding the saturated heterocyclic portion. msu.edu

Over the decades, more intricate and efficient strategies have emerged. Domino reactions, also known as cascade reactions, have become a powerful tool, allowing for the construction of the tetrahydroquinoline core in a single operation from simple starting materials. nih.gov These can involve sequences such as reduction followed by cyclization or acid-catalyzed ring closures. nih.gov The Fischer indole (B1671886) synthesis, though producing a different heterocycle, represents an early example of the complex acid-catalyzed rearrangements that inspired later developments in heterocyclic synthesis. wikipedia.org

In recent years, the field has seen a surge in the use of metal catalysts to achieve high efficiency and selectivity. Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation have been successfully applied to produce tetrahydroquinolines under mild conditions. organic-chemistry.org Chiral phosphoric acids have also been employed as catalysts to achieve enantioselective syntheses, a critical development for the production of chiral drugs. organic-chemistry.org Furthermore, innovative strategies like the "borrowing hydrogen" methodology, often using manganese or ruthenium catalysts, provide an atom-economical pathway to N-alkylated tetrahydroquinolines from alcohols, generating water as the only byproduct. nih.gov

Data Tables

Table 1: Physical and Chemical Properties of 5,6,7,8-Tetrahydroquinoline (B84679) and Related Chloro-Isomers

| Property | 5,6,7,8-Tetrahydroquinoline | 4-Chloro-5,6,7,8-tetrahydroquinoline | 3-Chloro-5,6,7,8-tetrahydroisoquinoline | This compound |

| CAS Number | 10500-57-9 innospk.com | 133092-34-9 americanelements.com | 875249-27-7 nih.gov | Not Available |

| Molecular Formula | C₉H₁₁N nih.gov | C₉H₁₀ClN americanelements.com | C₉H₁₀ClN nih.gov | C₉H₁₀ClN |

| Molecular Weight | 133.19 g/mol nih.gov | 167.64 g/mol americanelements.com | 167.63 g/mol nih.gov | 167.63 g/mol |

| Appearance | Colorless to yellow liquid innospk.com | - | - | - |

| Boiling Point | 238 °C innospk.com | - | - | - |

| Density | 1.08 g/cm³ innospk.com | - | - | - |

Table 2: Summary of Key Synthesis Methodologies for Tetrahydroquinolines

| Methodology | Description | Key Features | References |

| Hydrogenation of Quinolines | Reduction of the quinoline ring system using hydrogen gas and a catalyst. | A classical and direct method. | wikipedia.org |

| Domino Reactions | Multi-step sequences performed in one pot without isolating intermediates. | High efficiency, atom economy, and green chemistry principles. | nih.gov |

| Gold-Catalyzed Cyclization | Intramolecular hydroamination/hydroarylation of appropriate precursors catalyzed by gold complexes. | Mild reaction conditions, high yields, and excellent enantioselectivities are possible. | organic-chemistry.org |

| Chiral Acid Catalysis | Use of chiral Brønsted acids (e.g., phosphoric acid) to induce enantioselective cyclization and reduction. | Enables the synthesis of specific stereoisomers. | organic-chemistry.org |

| Borrowing Hydrogen Methodology | A cascade reaction involving alcohol oxidation, imine formation, and subsequent reduction, using the hydrogen from the initial oxidation. | Atom-economical, often producing only water as a byproduct. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-5,6,7,8-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h2-3,6,8H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYQDVRGIFOHLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 5,6,7,8 Tetrahydroquinoline

Precursor-Based Synthesis Strategies

These methods rely on the chemical transformation of carefully chosen starting materials that already contain key structural elements of the target molecule.

The most direct conceptual approach to 5-Chloro-5,6,7,8-tetrahydroquinoline is the selective reduction of the carbocyclic (benzene) ring of 5-chloroquinoline (B16772). This transformation is challenging because the pyridine (B92270) ring of the quinoline (B57606) system is generally more susceptible to catalytic hydrogenation, typically yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. dicp.ac.cn However, specific catalytic systems have been developed to favor the desired regioselectivity.

A notable method involves a two-step, one-pot process using a specially prepared palladium catalyst. This process first involves the catalytic hydrogenation of quinoline to the 1,2,3,4-tetrahydroquinoline intermediate, followed by an in-situ isomerization at elevated temperatures (140°C–300°C) to yield the thermodynamically more stable 5,6,7,8-tetrahydroquinoline (B84679). wikipedia.org Applying this method to a 5-chloroquinoline precursor is a viable route to the target compound.

Another successful strategy for the selective reduction of the quinoline carbocycle employs a Ruthenium catalyst, specifically Ru(η³-methallyl)₂(cod)–PhTRAP. researchgate.netpharmaguideline.com This system has shown unusual chemoselectivity for the hydrogenation of the benzene (B151609) ring of the quinoline system. pharmaguideline.com

Classic quinoline syntheses like the Skraup or Doebner-von Miller reactions construct the pyridine ring onto an aniline (B41778) core. wikipedia.orgiipseries.orgwikipedia.org These methods traditionally use glycerol (B35011) (which dehydrates to acrolein) or other α,β-unsaturated carbonyl compounds to form the quinoline aromatic system. iipseries.orgnih.gov Adapting these methods to directly form the 5,6,7,8-tetrahydroquinoline ring system is not a standard approach.

However, modern variations can be considered. A palladium-catalyzed formal [4+2] cycloaddition between ortho-methyl anilides and allenes represents a contemporary method for assembling the tetrahydroquinoline skeleton from an aniline derivative. organic-chemistry.org Theoretically, employing a 3-chloro-2-methylaniline (B42847) derivative in such a reaction could provide a pathway to the 5-chloro-substituted tetrahydroquinoline core.

Building the tetrahydroquinoline ring system through cyclization of non-quinoline precursors is a versatile and powerful strategy. These methods often involve forming the heterocyclic pyridine ring onto a pre-existing cyclohexane (B81311) or cyclohexanone (B45756) moiety.

One established method involves the reaction of a cyclohexane-1,3-dione with a β-amino-αβ-unsaturated ketone (an enaminone). The resulting 7,8-dihydroquinolin-5(6H)-one can be readily reduced to the corresponding 5,6,7,8-tetrahydroquinoline. rsc.org

A multi-component reaction provides another route, where cyclohexanone, an arylidene malononitrile, and ammonium (B1175870) acetate (B1210297) are reacted to form a highly substituted 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile. dicp.ac.cn Utilizing a chlorinated arylidene precursor in this type of reaction would incorporate the chlorine atom onto the final structure.

Furthermore, tandem reactions initiated by the reduction of a nitro group offer an elegant pathway. For instance, a suitably substituted o-nitrochalcone (B14147340) can undergo reductive cyclization under catalytic hydrogenation conditions. The process involves the reduction of the nitro group to an aniline, which then undergoes intramolecular cyclization and further reduction to afford the tetrahydroquinoline skeleton. acs.org

Established Synthetic Routes and Transformations

This section details specific catalytic systems and reaction pathways that are instrumental in the synthesis of the tetrahydroquinoline core.

Catalytic hydrogenation is the most fundamental method for the reduction of aromatic systems. The choice of metal catalyst is crucial for achieving the desired regioselectivity in quinoline reductions.

Palladium (Pd): Palladium catalysts are widely used for hydrogenations. For the specific synthesis of 5,6,7,8-tetrahydroquinolines, a specialized palladium on carbon catalyst (PD) has been developed. A patented method describes its use in a one-pot process where quinoline is first hydrogenated at lower temperatures (20-110°C) and then isomerized at higher temperatures (160-170°C) to give the desired product in high yield. wikipedia.org This approach avoids harsh oxidants and allows for catalyst recycling. wikipedia.org

Table 1: Palladium-Catalyzed Synthesis of Substituted Tetrahydroquinolines This table presents data for the synthesis of various tetrahydroquinolines (THQs) using a Pd/UiO-66(HCl) catalyst in a tandem reaction, illustrating the catalyst's versatility. The synthesis of 5-Chloro-THQ would involve using 4-chloro-nitrobenzaldehyde as a precursor.

| Entry | R¹ on Acetophenone | R² on Nitrobenzaldehyde | Product Yield (%) |

|---|---|---|---|

| 1 | H | H | 90% |

| 2 | 4-OCH₃ | H | 86% |

| 3 | 4-NO₂ | H | 78% (nitro group reduced) |

| 4 | 4-F | H | 88% |

| 5 | H | 5-F | 86% |

| 6 | H | 4-F | 84% |

| 7 | H | 4-Cl | 85% |

Data adapted from reference. Conditions: (1) Nitrobenzaldehyde (0.2 mmol), Acetophenone (0.4 mmol), catalyst (10 mg), toluene (B28343), 80°C, 5h; (2) H₂ (40 bar), 80°C, 12h.

Ruthenium (Ru): Ruthenium catalysts, particularly when paired with specific phosphine (B1218219) ligands, can offer unique selectivity. As mentioned, the Ru-PhTRAP system is effective for the selective reduction of the carbocyclic ring of quinolines. researchgate.netpharmaguideline.com Other ruthenium pincer complexes have been developed for efficient acceptorless dehydrogenative coupling reactions to synthesize quinolines, which can then be subjected to reduction.

Iridium (Ir): Iridium complexes are highly effective for the hydrogenation of the pyridine ring of quinolines, yielding 1,2,3,4-tetrahydroquinolines with high enantioselectivity. dicp.ac.cnacs.org Reports often explicitly state that no 5,6,7,8-tetrahydroquinoline is detected under their reaction conditions, highlighting the strong preference of these catalysts for the N-heterocyclic ring. dicp.ac.cn While iridium is a powerhouse for hydrogenating many N-heterocycles, its application for the specific synthesis of 5,6,7,8-tetrahydroquinolines is not well-documented in comparison to palladium or specialized ruthenium systems.

Reductive amination is a powerful C-N bond-forming reaction that can be ingeniously applied in tandem sequences to construct heterocyclic rings. A prominent strategy for synthesizing tetrahydroquinolines involves a domino reduction-reductive amination sequence. acs.org

This process typically begins with a precursor like methyl (2-nitrophenyl)acetate. iipseries.org A catalytic hydrogenation first reduces the nitro group to an aniline. This newly formed aniline then immediately participates in an intramolecular condensation with a ketone or aldehyde present in the side chain, forming a cyclic imine. This imine is then reduced in situ under the same hydrogenation conditions to yield the final tetrahydroquinoline ring system. dicp.ac.cniipseries.org To synthesize this compound via this route, one would start with a precursor such as methyl (4-chloro-2-nitrophenyl)acetate. This method is highly efficient, with reported yields often exceeding 90%. acs.org

Electrophilic Aromatic Chlorination Strategies

Electrophilic aromatic substitution is a foundational method for introducing a chlorine atom onto the benzene ring of the 5,6,7,8-tetrahydroquinoline scaffold. This reaction typically involves the activation of a chlorinating agent to generate a potent electrophile (Cl+), which is then attacked by the electron-rich aromatic system.

A common approach involves the use of molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The catalyst polarizes the Cl-Cl bond, creating a strong electrophile that can overcome the aromatic stability of the benzene ring. The reaction proceeds through a charged intermediate known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity and yield the chlorinated product.

An analogous and greener method has been reported for the synthesis of the related compound, 5-chloro-8-hydroxyquinoline (B194070). This process utilizes hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) to generate an active chlorine species in situ. This avoids the direct use of hazardous chlorine gas and can lead to high selectivity for the desired isomer. The reaction mechanism involves the initial generation of active chlorine, which then participates in an electrophilic substitution at the 5-position of the quinoline ring.

| Reagent System | Catalyst/Conditions | Description |

|---|---|---|

| Cl₂ | AlCl₃ or FeCl₃ | Classical method involving a potent Lewis acid catalyst to activate molecular chlorine. |

| H₂O₂ / HCl | Aqueous medium | A greener alternative that generates the electrophilic chlorine species in situ, avoiding the use of Cl₂ gas. |

Nucleophilic Substitution Reactions

Nucleophilic substitution provides an alternative pathway to introduce a chlorine atom, typically by replacing a pre-existing functional group at the target position. While direct electrophilic chlorination is often more straightforward for this specific scaffold, nucleophilic strategies are crucial, particularly when starting from precursors with existing functionality at the desired position.

One relevant synthetic strategy involves the conversion of a hydroxyl group into a chlorine atom. For instance, in the synthesis of related chloro-tetrahydroquinoline derivatives, a hydroxylated precursor is treated with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). rsc.org This reaction converts the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion in a nucleophilic substitution reaction. rsc.org Although this specific example leads to the 2-chloro derivative, the underlying principle is applicable to the synthesis of the 5-chloro isomer if a 5-hydroxy-5,6,7,8-tetrahydroquinoline precursor is available.

Another potential nucleophilic substitution route, while less direct, could involve the conversion of a 5-amino group via a Sandmeyer-type reaction. This would entail diazotization of the amine with nitrous acid followed by treatment with a copper(I) chloride source to introduce the chlorine atom.

A different type of nucleophilic substitution is demonstrated in the reaction of 2-chloro-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile with thiourea, where the chlorine at the 2-position is replaced by a mercapto group. rsc.org This highlights the reactivity of chloro-substituted tetrahydroquinolines in further synthetic transformations.

Advanced and Sustainable Synthetic Protocols

Recent advancements in synthetic chemistry have led to more sophisticated and environmentally conscious methods for constructing complex molecules like this compound. These protocols often offer higher efficiency, selectivity, and better atom economy.

Transition Metal-Catalyzed Synthesis (e.g., Gold, Palladium)

Transition metals, particularly palladium and gold, are powerful catalysts for forming the tetrahydroquinoline core and can be involved in halogenation steps.

A patented method describes a palladium-catalyzed synthesis of the parent 5,6,7,8-tetrahydroquinoline from quinoline. google.com This process uses a specially prepared palladium (Pd) catalyst to perform a "one-pot" catalytic hydrogenation followed by an isomerization reaction. The reaction avoids organic solvents and allows for the catalyst to be recovered and reused, highlighting its efficiency and economic benefits. google.com While this method produces the unsubstituted core, it creates the necessary scaffold for a subsequent chlorination step.

| Step | Catalyst | Temperature | Pressure | Time |

|---|---|---|---|---|

| Catalytic Hydrogenation | PD Catalyst | 60-70 °C | 8-12 atm H₂ | Until H₂ pressure is stable |

| Isomerization | PD Catalyst | 160-170 °C | 2 atm | 2 hours |

Furthermore, gold-catalyzed reactions have been developed for the synthesis of tetrahydroquinolines via intramolecular hydroamination/asymmetric transfer hydrogenation, showcasing the utility of gold in constructing the heterocyclic core with high enantioselectivity. organic-chemistry.org Direct C-H chlorination of the resulting scaffold using modern palladium catalysis represents a potential, albeit underexplored, route to the target compound.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate reactions, offers a metal-free alternative for synthesizing chiral tetrahydroquinolines. These methods often focus on the asymmetric construction of the heterocyclic ring.

One prominent strategy involves an intramolecular 1,5-hydride transfer followed by a ring closure, catalyzed by a chiral phosphoric acid. acs.org This redox-neutral cascade reaction efficiently creates ring-fused tetrahydroquinolines with high enantioselectivity. acs.org Another approach uses a chiral phosphoric acid to catalyze the dehydrative cyclization of 2-aminochalcones, followed by an asymmetric reduction to yield tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.org

Additionally, enzymes, which are nature's organocatalysts, are employed in these syntheses. For example, the lipase (B570770) from Candida antarctica is used for the dynamic kinetic resolution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol, allowing for the separation of enantiomers which are valuable precursors for more complex targets. nih.govresearchgate.net These organocatalytic methods provide access to the core structure, which can then be subjected to chlorination.

Photochemical and Photoelectrochemical Synthesis

Photochemistry offers unique, light-driven pathways for the synthesis of complex molecular architectures under mild conditions. A notable method for constructing the tetrahydroquinoline scaffold involves a photochemically induced radical annulation. nih.gov

This reaction is based on the formation of an electron donor-acceptor (EDA) complex between an N-alkyl aniline (the donor) and a maleimide (B117702) (the acceptor). nih.gov Upon irradiation with visible light, an electron transfer occurs, initiating a cyclization cascade that forms the tetrahydroquinoline core. A key advantage of this method is the ability to incorporate substituents by using functionalized starting materials. For instance, employing a halogen-substituted aniline allows for the direct incorporation of a halogen onto the aromatic ring of the final tetrahydroquinoline product. nih.gov This strategy provides a direct and modern route to halogenated tetrahydroquinolines. nih.govresearchgate.net

| Reactant Type | Role | Example |

|---|---|---|

| N-Alkyl Aniline | Electron Donor / Ring Precursor | N,N-dimethylaniline |

| Maleimide | Electron Acceptor / Ring Precursor | N-phenylmaleimide |

Green Chemistry Applications in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. Several strategies have been applied to the synthesis of tetrahydroquinolines that align with these goals.

One key approach is the use of sustainable energy sources, such as microwave irradiation, which can significantly reduce reaction times and improve yields. The development of environmentally friendly reaction media is also crucial. A catalyst-free, room-temperature synthesis of spiroquinolines has been achieved in an ethanol (B145695)/water mixture, showcasing a highly sustainable process.

The use of atom-economical catalytic processes that generate minimal waste is a central tenet of green chemistry. The "borrowing hydrogen" methodology, which uses a manganese catalyst to construct tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols, is a prime example. nih.gov This process forms C-C and C-N bonds in a one-pot reaction where water is the only byproduct. nih.gov Similarly, electrochemical methods for the hydrogenation of quinolines using acetonitrile (B52724) as a hydrogen source present a mild and efficient green alternative. rsc.org

Multi-Component Reactions (MCRs)

Multi-Component Reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that incorporates substantial portions of all the reactants. This approach is highly valued in medicinal and synthetic chemistry for its efficiency, atom economy, and ability to rapidly generate complex molecular architectures from simple precursors.

For the synthesis of the tetrahydroquinoline core, the Povarov reaction is one of the most prominent and versatile MCRs employed. bohrium.comnih.gov Generally defined as a formal [4+2] inverse-electron-demand aza-Diels-Alder reaction, it involves the acid-catalyzed condensation of an aromatic imine (formed in situ from an aniline and an aldehyde) with an electron-rich alkene. sci-rad.com This methodology provides direct access to highly substituted 1,2,3,4-tetrahydroquinolines.

The general mechanism can be initiated in a stepwise or a one-pot, three-component fashion. In the latter, an aromatic amine, an aldehyde, and an alkene are combined in the presence of a Lewis or Brønsted acid catalyst. sci-rad.com The reaction tolerates a wide range of substituents on all three components, allowing for the synthesis of a diverse library of tetrahydroquinoline derivatives. For instance, studies have shown the use of halogenated anilines and benzaldehydes in Povarov reactions to produce the corresponding halogenated tetrahydroquinoline adducts. beilstein-journals.org While the scientific literature provides numerous examples of the Povarov reaction for various substituted tetrahydroquinolines, a specific protocol detailing the synthesis of this compound via this method is not explicitly documented. However, the versatility of the reaction suggests a plausible pathway by employing a suitably chlorinated aniline as the starting amine component.

Table 1: Representative Povarov Reaction for Substituted Tetrahydroquinoline Synthesis

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Alkene) | Catalyst | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|---|

| p-Bromoaniline | p-Chlorobenzaldehyde | 2,3-Dihydrofuran | Sc(OTf)₃ | Acetonitrile | Room Temp. | Substituted Tetrahydroquinoline | beilstein-journals.org |

| Aniline | Benzaldehyde | Ethyl vinyl ether | InCl₃ | Ethanol | 40°C | Substituted Tetrahydroquinoline | bohrium.com |

| Aromatic Amines | α-Ketoaldehydes | α,β-Unsaturated Dimethylhydrazones | N/A (Mechanochemical) | Solvent-less | 20 Hz Ball Mill | Highly Functionalized Tetrahydroquinoline | nih.gov |

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch production methods. In a flow system, chemical reactions are performed in a continuously streaming fluid, typically passing through a network of tubes or microreactors. This technology offers significant advantages, including superior heat and mass transfer, enhanced safety profiles (especially when dealing with hazardous reagents or exothermic reactions), precise control over reaction parameters (temperature, pressure, residence time), and straightforward scalability. amt.ukresearchgate.net

The synthesis of the quinoline and tetrahydroquinoline scaffold is well-suited for flow chemistry applications. acs.org Processes can be designed as multi-step "telescoped" sequences where the product from one reactor flows directly into the next for a subsequent transformation, eliminating the need for intermediate isolation and purification steps. nih.gov For example, a flow process can be envisioned where a cyclization reaction to form a quinoline ring is followed by an in-line hydrogenation step in a packed-bed reactor containing a catalyst (e.g., Pd/C) to yield the corresponding tetrahydroquinoline. acs.org

The precise control afforded by flow reactors is particularly beneficial for hydrogenation reactions, allowing for safe handling of hydrogen gas and optimization of catalyst performance. amt.uk While the application of flow chemistry has been demonstrated for a variety of quinoline and tetrahydroquinoline derivatives, including active pharmaceutical ingredients, a specific, documented flow synthesis protocol for this compound was not identified in the reviewed literature. The established use of this technology for producing related halogenated aromatic compounds suggests its potential applicability. vapourtec.com

Table 2: Conceptual Flow Chemistry Setup for Tetrahydroquinoline Synthesis

| Reaction Step | Reactor Type | Reagents | Catalyst | Typical Conditions | Key Advantage | Reference |

|---|---|---|---|---|---|---|

| Cyclization (e.g., Friedländer) | Heated Coil/Microreactor | Substituted 2-aminobenzaldehyde/ketone, Carbonyl compound | Acid or Base | Elevated Temp. & Pressure | Rapid heating, short residence time, improved yield. | acs.org |

| Hydrogenation | Packed-Bed Reactor (CatCart®) | Quinoline derivative, H₂ gas | Pd/C, PtO₂, etc. | Controlled Temp. & H₂ pressure | Safe handling of H₂, high catalyst efficiency, complete conversion. | amt.ukacs.org |

Mechanistic Investigations of Reactions Involving 5 Chloro 5,6,7,8 Tetrahydroquinoline

Reaction Kinetics and Thermodynamic Studies

Currently, there is a lack of specific experimental data on the reaction kinetics for the synthesis or subsequent reactions of 5-Chloro-5,6,7,8-tetrahydroquinoline. Kinetic studies are crucial for understanding reaction rates, determining rate laws, and elucidating reaction mechanisms.

Intermediate Isolation and Characterization

The isolation and characterization of reaction intermediates are critical for confirming proposed reaction pathways. In the synthesis of complex tetrahydroquinoline derivatives, intermediates are often proposed but not always isolated due to their transient nature. For example, in the catalyst-free synthesis of spiroquinolines, a proposed reaction pathway involves the formation of a Michael-type addition intermediate, which then proceeds through a benzylidene-type derivative before intramolecular ring closure. acs.org

While a synthetic route to a more complex derivative, 5-Chloro-2-(1H-indol-3-yl)-3-phenyl-1-tosyl-1,2,3,4-tetrahydroquinoline, has been reported via an inverse-electron-demand aza-Diels–Alder reaction, the study focuses on the final product rather than the isolation of specific intermediates involving the initial 5-chloro-tetrahydroquinoline moiety. acs.org The mechanism is believed to proceed through the in situ generation of an aza-ortho-quinone methide precursor. acs.org

Transition State Analysis and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing transition states and mapping out the energy profiles of chemical reactions. Such analyses provide theoretical validation for proposed mechanisms by calculating the energy barriers for each step. At present, specific transition state analyses and detailed reaction energy profiles for reactions involving this compound have not been reported in the surveyed literature. General studies on related systems, such as the excited-state proton transfer of 8-hydroxyquinoline (B1678124) with water, have utilized time-dependent DFT (TD-DFT) to simulate reaction dynamics, but this does not directly inform the reactivity of the 5-chloro-tetrahydro- derivative. researchgate.net

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly influence the rate and selectivity of a chemical reaction by stabilizing or destabilizing reactants, intermediates, and transition states. While no specific studies on how solvents affect the reactivity and selectivity of this compound have been found, extensive research exists on the solubility of the related compound, 5-chloro-8-hydroxyquinoline (B194070), in various organic solvents.

The solubility of 5-chloro-8-hydroxyquinoline was determined to decrease in the following sequence of solvents: N-methyl-2-pyrrolidone > N,N-dimethylformamide > 1,4-dioxane (B91453) > ethyl acetate (B1210297) > toluene (B28343) > acetonitrile (B52724). figshare.com This data is crucial for crystallization and purification processes but does not directly describe the kinetic or selective effects of these solvents on reactions.

| Solvent | Molar Fraction Solubility of 5-chloro-8-hydroxyquinoline at 298.15 K (x 10³) |

| N-methyl-2-pyrrolidone | 480.95 |

| N,N-dimethylformamide | 425.61 |

| 1,4-dioxane | 129.56 |

| Ethyl acetate | 35.84 |

| Toluene | 14.80 |

| Acetonitrile | 8.87 |

| This table is based on data for 5-chloro-8-hydroxyquinoline and is provided for illustrative purposes regarding solvent interactions with a related structure. Data sourced from J. Chem. Eng. Data 2019, 64, 12, 5296–5305. figshare.com |

Catalyst Role and Proposed Reaction Mechanisms

The synthesis of the tetrahydroquinoline core is a well-studied area, with numerous catalytic systems developed to facilitate its formation. These reactions often proceed via mechanisms like the borrowing hydrogen methodology, cycloadditions, or reductive aminations. acs.orgnih.gov

For instance, manganese(I) PN³ pincer complexes have been used to catalyze the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.gov The proposed mechanism involves a borrowing hydrogen cycle where the catalyst facilitates the dehydrogenation of the alcohol, subsequent condensation and imine formation, and finally the hydrogenation of the cyclic imine to the tetrahydroquinoline product. nih.gov

Palladium catalysts are also widely used. One proposed mechanism for a palladium-catalyzed formal (4+2) cycloaddition to form tetrahydroquinolines involves the activation of C(sp³)–H bonds in the presence of an N-acetylated amino acid ligand. acs.org

In the context of halogenated quinolines, molybdenum sulfide (B99878) (MoS₂) has been studied as a catalyst for the hydrogenation of chloroquinolines to their corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. rsc.org These studies show that it is possible to selectively hydrogenate the pyridine (B92270) ring while preserving the chloro-substituent, preventing dehalogenation which can be an issue with other metallic catalysts. rsc.org This selectivity is attributed to the specific adsorption of the quinoline (B57606) molecule onto the catalyst surface. rsc.org Although this compound was not the specific isomer studied, these findings are relevant to understanding the catalytic hydrogenation of its precursors.

Derivatization and Functionalization Strategies of 5 Chloro 5,6,7,8 Tetrahydroquinoline

Functionalization at the Nitrogen Atom

The secondary amine in the tetrahydroquinoline core is a key site for functionalization. However, specific studies detailing N-alkylation or N-acylation reactions starting directly from 5-Chloro-5,6,7,8-tetrahydroquinoline are not extensively documented in the surveyed scientific literature. In related tetrahydroquinoline systems, the nitrogen atom is known to undergo reactions such as acylation and the formation of carbamates, often to protect the amine or to introduce new functional groups. mdpi.comnih.govmdpi.com

Modifications of the Aromatic Ring System

The aromatic portion of the molecule, containing the chlorine substituent, is amenable to various electrophilic substitution reactions. The regiochemical outcome of these reactions is dictated by the combined electronic effects of the deactivating, yet ortho-, para-directing chloro group and the activating, ortho-, para-directing fused alkylamino moiety.

Further halogenation of the this compound ring system has been demonstrated, providing insight into the regioselectivity of electrophilic attack. The synthesis of 8-bromo-5-chloro-1,2,3,4-tetrahydroquinoline (B1380302) has been recorded, indicating that electrophilic bromination occurs at the C-8 position. sigmaaldrich.combldpharm.com This outcome suggests that the C-8 position is the most nucleophilic site on the benzene (B151609) ring, likely due to the strong activating and directing effect of the adjacent amino group of the saturated ring, which overrides the directing effect of the chlorine atom at C-5. pjsir.org

Table 1: Halogenated Derivative of this compound

| Compound Name | CAS Number | Molecular Formula | Notes | Citation |

|---|

Detailed experimental studies on the nitration or sulfonation of this compound are not prominently featured in the available literature. For the parent tetrahydroquinoline scaffold, nitration studies show that the reaction is highly dependent on the conditions and the presence of protecting groups on the nitrogen atom, which influences the regioselectivity. researchgate.net Without specific data for the 5-chloro derivative, the precise outcome of nitration or sulfonation remains to be experimentally determined.

The Friedel-Crafts alkylation and acylation are fundamental reactions for forming carbon-carbon bonds on aromatic rings. nih.govsigmaaldrich.com These reactions typically employ a Lewis acid catalyst to generate a strong electrophile. youtube.com However, the application of these methods to the aromatic ring of this compound has not been specifically described in the surveyed scientific literature. The presence of the basic nitrogen atom in the molecule can complicate these reactions by complexing with the Lewis acid catalyst, often requiring N-protection strategies.

Transformations of the Saturated Carbocyclic Moiety

The saturated six-membered ring of the tetrahydroquinoline system can also be a target for chemical modification, most notably through oxidation reactions.

The oxidation of the tetrahydroquinoline scaffold to generate the fully aromatic quinoline (B57606) ring system or to introduce a carbonyl group (an oxo-derivative) is a well-established transformation. nih.gov Reagents such as manganese dioxide (MnO₂) are effective for the aromatization of the saturated ring in related hexahydroquinoline and tetrahydroquinoline systems. nih.gov The introduction of a carbonyl group at the C-5 position to create a 5-oxo-5,6,7,8-tetrahydroquinoline derivative is another key transformation, often achieved through multi-step synthetic sequences. nih.govresearchgate.net Despite the prevalence of these methods for the general tetrahydroquinoline core, specific examples that begin with this compound to yield either 5-chloroquinoline (B16772) or a 5-chloro-oxo-tetrahydroquinoline derivative are not detailed in the reviewed literature.

Functionalization at Alkyl Positions (e.g., C-5, C-6, C-7, C-8)

Functionalization of the saturated portion of the 5,6,7,8-tetrahydroquinoline (B84679) ring system allows for the introduction of diverse substituents, significantly impacting the molecule's steric and electronic properties. The C-8 position, being adjacent to the nitrogen-containing aromatic ring, is a common site for such modifications.

One established method involves the metalation of the C-8 position. The generation of 8-lithio or 8-magnesio derivatives of 5,6,7,8-tetrahydroquinolines creates a potent nucleophile. nih.gov This intermediate can react with various electrophiles, such as carbon dioxide, to introduce a carboxylic acid group at the C-8 position. Subsequent esterification yields the corresponding 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. nih.gov These esters are versatile intermediates that can be further converted into a range of functional groups, including amides, nitriles, and thioamides, providing access to a wide array of C-8 substituted derivatives. nih.gov

Direct chlorination at the C-8 position has also been reported. The synthesis of 8-chloro-5,6,7,8-tetrahydroquinoline (B170121) can be achieved by treating 5,6,7,8-tetrahydroquinoline-N-oxide with methanesulfonyl chloride. nih.gov This reaction provides a direct route to an 8-halo-substituted derivative, which can serve as a precursor for further cross-coupling reactions or nucleophilic substitutions.

Furthermore, the development of novel C5a receptor antagonists has spurred the creation of synthetic routes that allow for efficient variation of substituents on the tetrahydroquinoline core. nih.gov These methods facilitate the exploration of structure-activity relationships by introducing diverse functional groups at the alkyl positions of the saturated ring. nih.gov The 8-oxo derivative, 5,6,7,8-tetrahydroquinolin-8-one, is another key intermediate, serving as a substrate for synthesizing 8-amino substituted derivatives with significant pharmacological activity. beilstein-journals.org

Table 1: Examples of Functionalization at the C-8 Position

| Starting Material | Reagent(s) | Product | Reference |

|---|

Stereoselective Derivatization

Introducing chirality into the tetrahydroquinoline scaffold is of paramount importance, as the biological activity of enantiomers can differ significantly. Stereoselective derivatization can be achieved through several key strategies.

The chiral pool approach utilizes readily available enantiopure starting materials to synthesize target molecules. A key synthetic strategy for obtaining chiral 8-substituted 5,6,7,8-tetrahydroquinolines begins with the resolution of a racemic precursor. nih.gov The dynamic kinetic resolution (DKR) of (±)-5,6,7,8-tetrahydroquinolin-8-ol using enzymes like lipase (B570770) from Candida antarctica is a highly effective method. acs.orgacs.org This process allows for the separation of the racemic alcohol into its (R) and (S) enantiomers with high yield and optical purity. nih.govacs.org

Once separated, these enantiopure alcohols serve as valuable chiral building blocks. nih.gov For instance, the (R)- or (S)-8-hydroxy-5,6,7,8-tetrahydroquinoline can be converted to the corresponding 8-amino derivative. acs.org This is typically achieved through a sequence involving mesylation of the hydroxyl group, followed by nucleophilic substitution with an azide (B81097) source (e.g., NaN₃), and subsequent reduction of the azide to the primary amine. acs.org This provides access to enantiomerically pure (R)- and (S)-8-amino-5,6,7,8-tetrahydroquinoline, which are crucial precursors for chiral ligands and pharmaceuticals. acs.orgmdpi.com

Asymmetric catalysis offers a powerful and atom-economical method for establishing stereocenters. Both organocatalysis and transition-metal catalysis have been successfully applied to the synthesis of chiral tetrahydroquinolines. nih.govresearchgate.netresearchgate.net

Organocatalytic methods, such as those using chiral primary amines derived from cinchona alkaloids, can activate substrates towards enantioselective transformations. acs.orgnih.gov For example, the intramolecular aza-Michael reaction of suitably functionalized aniline (B41778) derivatives can produce chiral tetrahydroquinoline intermediates with excellent enantioselectivity. researchgate.net

Transition-metal catalysis is particularly prominent in the asymmetric hydrogenation of quinolines to form tetrahydroquinolines. researchgate.net Chiral complexes of iridium and rhodium are highly effective for this transformation. nih.gov A notable development is the use of the 8-amino-5,6,7,8-tetrahydroquinoline skeleton itself as a scaffold for chiral ligands. acs.orgacs.org Chiral diamine ligands, such as (R)-CAMPY, which are based on this backbone, have been employed in rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of cyclic imines to produce chiral alkaloids with good reactivity and enantioselectivity. acs.org The addition of a Lewis acid, such as La(OTf)₃, can further enhance the reactivity of these catalytic systems.

Table 2: Asymmetric Catalysis for Tetrahydroquinoline Synthesis

| Catalysis Type | Catalyst/Ligand Example | Reaction Type | Product Type | Reference(s) |

|---|---|---|---|---|

| Organocatalysis | Cinchona alkaloid derivatives | Asymmetric aza-Michael | Chiral THQs | nih.govresearchgate.net |

| Transition Metal | Ir/N-Me-ZhaoPhos | Asymmetric Hydrogenation | Chiral THQs | nih.gov |

| Transition Metal | [Rh-Cp*Cl₂]₂ / (R)-CAMPY | Asymmetric Transfer Hydrogenation | Chiral THQs | acs.orgacs.org |

Enantiodivergent synthesis provides access to either enantiomer of a chiral product from a common starting material using a single chiral catalyst, typically by modifying reaction parameters. This strategy offers significant flexibility and efficiency in chiral synthesis.

A powerful example of this approach is the iridium-catalyzed asymmetric hydrogenation of quinolines. nih.gov Researchers have developed a system where, by using the same chiral Ir-catalyst, both enantiomers of tetrahydroquinoline derivatives can be produced in high yield and with high enantioselectivity simply by changing the solvent. nih.govresearchgate.net In this system, performing the hydrogenation in a mixture of toluene (B28343) and dioxane yields the (R)-enantiomer, while switching the solvent to ethanol (B145695) provides the (S)-enantiomer. nih.govresearchgate.net

This solvent-dependent enantioselective control is a significant advancement, providing an efficient and straightforward synthetic route to both enantiomers of chiral tetrahydroquinolines without needing to synthesize the opposite enantiomer of the catalyst. nih.gov Mechanistic studies suggest that the solvent plays a crucial role in the enantiocontrol step, possibly by altering the binding interactions between the substrate and the chiral catalyst. nih.gov This method has been shown to be robust, applicable to a range of substrates, and effective even on a gram scale with low catalyst loading. nih.gov

Advanced Spectroscopic and Analytical Methodologies for 5 Chloro 5,6,7,8 Tetrahydroquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

While specific spectral data for 5-Chloro-5,6,7,8-tetrahydroquinoline is not extensively published, the expected NMR spectra can be inferred from data on related substituted tetrahydroquinolines and general principles of NMR spectroscopy. nih.govtsijournals.comualberta.ca

¹H NMR: The proton NMR spectrum would provide information on the number of different proton environments and their neighboring protons. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The aliphatic protons on the saturated carbocyclic ring (at positions 5, 6, 7, and 8) would appear in the upfield region (typically δ 1.5-3.5 ppm). The proton at C5, being adjacent to the chlorine atom, would likely experience a significant downfield shift compared to the other aliphatic protons. pdx.edu

¹³C NMR: The carbon NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts would differentiate between the aromatic carbons of the pyridine ring and the aliphatic carbons of the cyclohexyl moiety. chemicalbook.comspectrabase.comorganicchemistrydata.org The carbon atom bonded to the chlorine (C5) would be expected to have a chemical shift in the range of 40-60 ppm, influenced by the electronegativity of the halogen.

2D NMR Experiments: To unambiguously assign all proton and carbon signals and confirm the structure, a series of 2D NMR experiments would be essential. slideshare.netyoutube.comsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for tracing the connectivity of the protons within the saturated ring and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu Each cross-peak in the HSQC spectrum would link a specific proton to its corresponding carbon atom, allowing for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is particularly powerful for connecting different fragments of the molecule and for identifying quaternary carbons (carbons with no attached protons). For instance, correlations from the aromatic protons to the carbons of the saturated ring would confirm the fusion of the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is critical for determining the stereochemistry and conformation of the molecule. For example, it could reveal the spatial relationship between the substituent at C5 and the adjacent protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on related compounds and general substituent effects. Actual values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | ~8.3-8.5 | ~148-150 |

| C3 | ~7.0-7.2 | ~121-123 |

| C4 | ~7.4-7.6 | ~135-137 |

| C4a | - | ~128-130 |

| C5 | ~4.5-5.0 | ~55-65 |

| C6 | ~1.8-2.2 | ~25-30 |

| C7 | ~1.7-2.1 | ~20-25 |

| C8 | ~2.8-3.2 | ~28-33 |

| C8a | - | ~145-147 |

Solid-state NMR (ssNMR) spectroscopy provides valuable structural information for crystalline or amorphous solid samples. For this compound, ³⁵Cl ssNMR would be a particularly insightful technique.

While liquid-state ³⁵Cl NMR signals are often very broad and difficult to detect due to the chlorine nucleus's large quadrupole moment, ssNMR can overcome this limitation. nih.gov In the solid state, it is possible to measure the quadrupolar coupling constant (C_Q_) and the asymmetry parameter (η_Q_), which are highly sensitive to the local electronic environment of the chlorine atom. nih.govresearchgate.net These parameters can provide detailed information about the nature of the C-Cl bond and intermolecular interactions, such as halogen bonding, within the crystal lattice. nih.gov For instance, studies on other organic chlorides have shown that the quadrupolar asymmetry parameter can distinguish between chlorine atoms in different chemical environments, such as those bonded to aliphatic versus aromatic carbons. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is crucial for unambiguously confirming the elemental formula of a compound. nih.govnih.gov By measuring the mass-to-charge ratio with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₉H₁₀ClN), HRMS would be used to measure its exact mass. The presence of chlorine would be evident from the characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio. The measured accurate mass of the molecular ion would then be compared to the calculated theoretical mass to confirm the elemental formula. For example, HRMS analysis of a related compound, 5-chloro-8-hydroxyquinoline (B194070), has been used to confirm its molecular formula. rsc.org

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. rsc.orgchromatographyonline.com This technique is invaluable for elucidating the structure of a molecule by piecing together its fragments.

For this compound, the molecular ion ([M]⁺˙) would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would provide clues about the molecule's structure. Likely fragmentation pathways would include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at [M-Cl]⁺.

Loss of HCl: This would lead to a fragment ion at [M-HCl]⁺˙.

Retro-Diels-Alder (RDA) reaction: The saturated ring could undergo a characteristic RDA fragmentation, leading to the expulsion of ethene (C₂H₄).

Cleavage of the aliphatic ring: Various bond cleavages within the tetrahydro portion of the molecule would lead to a series of smaller fragment ions.

By analyzing the masses of these product ions, the fragmentation pathway can be reconstructed, providing strong evidence for the proposed structure. umb.edunih.gov The analysis of fragmentation patterns of related chlorinated compounds and quinoline (B57606) derivatives provides a basis for predicting the behavior of this compound under MS/MS conditions. nih.govnist.govnih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. youtube.comyoutube.comyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. chemicalbook.comresearchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands for its different functional groups. nih.gov

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations of the aromatic pyridine ring would be found in the 1600-1450 cm⁻¹ region.

C-N stretching: The C-N stretching vibration of the quinoline ring would likely appear in the 1350-1250 cm⁻¹ range.

C-Cl stretching: The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region of the spectrum.

CH₂ bending: The scissoring and rocking vibrations of the methylene (B1212753) groups in the saturated ring would be observed around 1450 cm⁻¹ and in the fingerprint region, respectively.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. The Raman spectrum often provides complementary information to the IR spectrum. For instance, the C=C and C-Cl bonds, being highly polarizable, would be expected to show strong signals in the Raman spectrum. researchgate.netresearchgate.net The symmetric vibrations of the molecule are often more prominent in the Raman spectrum compared to the IR spectrum.

Table 2: Expected Characteristic Vibrational Frequencies for this compound Note: These are approximate ranges and the actual frequencies can be influenced by the specific molecular environment.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR & Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR & Raman |

| C=C/C=N Ring Stretch | 1600-1450 | IR & Raman |

| CH₂ Scissoring | ~1450 | IR |

| C-N Stretch | 1350-1250 | IR |

| C-Cl Stretch | 800-600 | Raman & IR |

Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding framework of this compound. By measuring the absorption or scattering of infrared radiation corresponding to the molecule's vibrational modes, these methods provide a unique spectral fingerprint.

Detailed interpretation of these spectra relies on comparing experimental data with quantum chemical calculations, often using Density Functional Theory (DFT). sid.ir For halogenated quinoline derivatives, DFT calculations at the B3LYP level have proven effective in assigning vibrational frequencies. researchgate.netnih.gov The analysis of a related compound, 5-Chloro-7-Iodoquinolin-8-ol, provides insight into the expected spectral features. sid.ir

The spectrum of this compound would be a composite of vibrations from the pyridine ring, the saturated cyclohexyl ring, and the C-Cl bond. Key vibrational modes include C-H stretching from both the aromatic and aliphatic portions, C=C and C=N stretching within the pyridine ring, and the characteristic C-Cl stretching vibration. The Potential Energy Distribution (PED) calculated from theoretical models is crucial for making unambiguous assignments for each observed band. sid.ir

Table 1: Expected Vibrational Modes for this compound This table is based on characteristic frequencies for functional groups and data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch | Aromatic (Pyridine Ring) | 3100-3000 | FT-IR, Raman |

| C-H Stretch | Aliphatic (CH₂) | 2950-2850 | FT-IR, Raman |

| C=N Stretch | Pyridine Ring | 1620-1580 | FT-IR, Raman |

| C=C Stretch | Pyridine Ring | 1580-1450 | FT-IR, Raman |

| CH₂ Bend | Aliphatic (CH₂) | 1470-1440 | FT-IR, Raman |

| C-N Stretch | Pyridine Ring | 1350-1250 | FT-IR, Raman |

| C-Cl Stretch | Chloroalkane | 800-600 | FT-IR, Raman |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Solid-State Structure Determination and Stereochemical Assignment

For this compound, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure. While the specific crystal structure for this compound is not publicly documented, the methodology is well-established for related quinoline derivatives. researchgate.net The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. mdpi.com

This analysis yields precise data on bond lengths, bond angles, and torsion angles within the molecule. Crucially, it would confirm the position of the chlorine atom at the C5 position of the tetrahydroquinoline core. Furthermore, since the C5 carbon is a stereocenter, X-ray crystallography can determine its absolute configuration (R or S) if a chiral resolution has been performed or if the crystallization occurred from a single enantiomer. The crystal system, space group, and unit cell dimensions are also determined, defining the packing of molecules in the crystal lattice. researchgate.net For example, analysis of 5-chloroquinolin-8-yl acrylate (B77674) revealed a monoclinic space group P21/c. researchgate.net

Conformational Analysis in Crystalline State

Beyond simple connectivity, X-ray data allows for a detailed conformational analysis of the molecule as it exists in the crystal. The partially saturated six-membered ring of the 5,6,7,8-tetrahydroquinoline (B84679) moiety is not planar. Its conformation can be precisely described using puckering parameters. nih.gov In related tetrahydroquinoline and tetrahydroisoquinoline structures, this ring has been observed to adopt various conformations, including sofa and twist-boat forms. nih.govresearchgate.net For instance, the cyclohexene (B86901) ring in 5,6,7,8-tetrahydroquinolin-8-one adopts a sofa conformation. researchgate.net The specific conformation of this compound would be influenced by the steric and electronic effects of the chlorine substituent and by intermolecular forces within the crystal lattice. Analysis would reveal whether the C5-Cl bond occupies an axial or equatorial position relative to the average plane of the saturated ring, which has significant implications for its chemical reactivity.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, making them vital for assessing purity and monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds. A sample is vaporized and passed through a long capillary column (the GC component), which separates components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer (MS), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.

This technique provides two key pieces of information: the retention time from the GC, which is characteristic of the compound under specific conditions, and the mass spectrum from the MS, which serves as a molecular fingerprint. For this compound, GC-MS can be used to establish a purity profile by detecting and identifying trace impurities. In reaction monitoring, the disappearance of starting materials and the appearance of the product peak at its expected retention time can be tracked quantitatively. GC-MS data is available for the parent compound, 5,6,7,8-tetrahydroquinoline, providing a reference for developing a method for its chlorinated derivative. spectrabase.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a complementary technique to GC-MS, particularly suited for compounds that are less volatile, thermally labile, or of higher molecular weight. The separation occurs in the liquid phase using high-performance liquid chromatography (HPLC), where the sample is pumped through a column packed with a stationary phase under high pressure. The separation is based on the differential partitioning of components between the mobile and stationary phases.

A robust LC-MS/MS method has been developed for the related compound 7-bromo-5-chloroquinolin-8-ol, demonstrating the utility of this technique for halogenated quinolines. nih.gov A similar method could be applied to this compound. The use of a C18 column with a gradient elution system, typically involving water and acetonitrile (B52724) with a formic acid modifier, would likely achieve good chromatographic separation. nih.gov The mass spectrometer, often a triple quadrupole, can be operated in multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification, making LC-MS an excellent tool for pharmacokinetic studies or for detecting very low levels of the compound during reaction monitoring. nih.gov

Table 2: Representative LC-MS/MS Parameters for Analysis Based on a method for a similar compound, 7-bromo-5-chloroquinolin-8-ol. nih.gov

| Parameter | Setting |

| HPLC System | |

| Column | C18 (e.g., Waters XTerra® MS C18, 3.5 µm, 2.1 x 50 mm) |

| Mobile Phase A | 0.2% Formic Acid in Water |

| Mobile Phase B | 0.2% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Mode | Gradient Elution |

| Mass Spectrometer | |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | Nitrogen |

Chiral Chromatography for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is a critical parameter, as individual enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the predominant technique for the enantioseparation and purity assessment of such chiral compounds. eijppr.comcsfarmacie.cz While specific methods for the direct enantiomeric resolution of this compound are not extensively detailed in publicly available literature, established methodologies for structurally related tetrahydroquinoline derivatives provide a robust framework for developing a suitable analytical method. whiterose.ac.uk

The separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. researchgate.net The differential stability of these complexes results in different retention times for each enantiomer, enabling their separation and quantification. researchgate.net Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely recognized for their broad applicability in resolving the enantiomers of a diverse range of chiral compounds, including heterocyclic compounds like quinoline derivatives. nih.govnih.gov

For the enantiomeric purity assessment of this compound, a normal-phase HPLC approach is often a suitable starting point. A typical system would involve a CSP such as one based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate). These phases are known for their excellent chiral recognition capabilities, often achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance. sigmaaldrich.comchromatographyonline.com

The mobile phase composition is a crucial factor in achieving optimal enantioseparation. In normal-phase chromatography, a mixture of a non-polar solvent, such as n-hexane, and a polar modifier, like isopropanol (B130326) or ethanol (B145695), is commonly used. whiterose.ac.uk The ratio of these solvents is meticulously optimized to balance retention and resolution. A small amount of an amine additive, such as diethylamine (B46881) (DEA), is often incorporated into the mobile phase to improve peak shape and reduce tailing, particularly for basic compounds like tetrahydroquinolines.

Detection is typically performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, for instance, 254 nm. whiterose.ac.uk The enantiomeric purity is determined by calculating the relative peak areas of the two enantiomers in the chromatogram.

A hypothetical, yet representative, chiral HPLC method for the analysis of this compound is detailed in the interactive data table below.

| Parameter | Condition |

|---|---|

| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm i.d. |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

The expected outcome of such a separation would be the resolution of the racemic mixture into two distinct peaks, corresponding to the (R)- and (S)-enantiomers. The performance of the separation is evaluated based on several key parameters, as illustrated in the following interactive data table with hypothetical research findings.

| Enantiomer | Retention Time (t_R) [min] | Resolution (R_s) | Enantiomeric Excess (ee) [%] |

|---|---|---|---|

| (R)-5-Chloro-5,6,7,8-tetrahydroquinoline | 12.5 | 2.1 | 99.0 |

| (S)-5-Chloro-5,6,7,8-tetrahydroquinoline | 15.2 |

It is imperative to screen various chiral stationary phases and mobile phase compositions to identify the optimal conditions for a specific chiral separation. chromatographyonline.com The development of a robust and reliable chiral chromatography method is fundamental for the quality control and characterization of enantiomerically pure this compound in a research and development setting.

Synthetic Applications of 5 Chloro 5,6,7,8 Tetrahydroquinoline As a Building Block

Precursor in Total Synthesis of Complex Molecules and Analogs (excluding natural product biological activity)

The tetrahydroquinoline nucleus is present in numerous alkaloids and other complex natural products. Consequently, substituted tetrahydroquinolines are valuable intermediates in total synthesis. Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, for example, have been employed as ligands in the catalytic asymmetric synthesis of alkaloid precursors. nih.gov This demonstrates the role of functionalized tetrahydroquinolines in complex synthesis.

However, a review of the literature indicates a lack of prominent examples where 5-Chloro-5,6,7,8-tetrahydroquinoline specifically serves as a foundational precursor for the total synthesis of a complex molecule or its non-natural analogs. Its role as a core structural component that is incorporated into a larger, more complex final product remains an area with limited published research.

Development of Novel Synthetic Reagents

Simple molecules can be transformed into valuable synthetic reagents. For the 5,6,7,8-tetrahydroquinoline (B84679) system, functionalization at the 8-position has been shown to produce useful intermediates. The creation of 8-lithio-derivatives of 5,6,7,8-tetrahydroquinoline allows for subsequent reactions with electrophiles like isocyanates or isothiocyanates to form amides and thioamides, respectively. rsc.org Similarly, reaction with carbon dioxide followed by esterification yields carboxylic esters. rsc.org

These examples show the potential of the tetrahydroquinoline scaffold to be converted into a bespoke reagent. However, there is a scarcity of research focused on the development of novel synthetic reagents derived specifically from this compound. The presence and position of the chloro-substituent would influence its potential as a reagent, but its application in this context has not been a significant area of investigation.

Synthesis of Compound Libraries for Chemical Space Exploration (excluding biological screening)

The generation of compound libraries from a common chemical scaffold is a powerful method for exploring chemical space and discovering new structures with interesting properties. The 5,6,7,8-tetrahydroquinoline ring system is an attractive scaffold for such libraries due to its conformational features and multiple sites for chemical modification.

Studies have reported the synthesis of libraries based on this scaffold, for example, by preparing a series of enantiomerically pure 8-substituted derivatives to explore structure-activity relationships. researchgate.net This general approach allows for the systematic variation of substituents around the core. The chlorine atom in this compound could theoretically serve as a diversification point for creating a library of analogs via nucleophilic substitution reactions. Despite this potential, the use of this compound as a starting point for the deliberate construction of compound libraries aimed at broad chemical space exploration is not a well-documented area in the scientific literature.

Future Directions and Emerging Research Avenues

Development of Novel Highly Stereoselective Methodologies

The introduction of a chlorine atom at the C5 position of the 5,6,7,8-tetrahydroquinoline (B84679) scaffold creates a chiral center, rendering the molecule stereogenic. The biological activity of chiral molecules is often highly dependent on their specific stereoisomeric form. Consequently, the development of synthetic methods that can precisely control the three-dimensional arrangement of atoms is a paramount objective.

Future research will undoubtedly focus on creating highly stereoselective synthetic routes to access specific enantiomers or diastereomers of 5-Chloro-5,6,7,8-tetrahydroquinoline and related derivatives. Key areas of exploration include:

Asymmetric Hydrogenation: Building upon established methods for the asymmetric hydrogenation of quinolines to form tetrahydroquinolines wikipedia.org, new chiral catalysts will be designed to achieve high enantioselectivity for substrates bearing a C5-halogen.

Diastereoselective Annulations: Inspired by recent successes in diastereoselective [4+2] annulation reactions for creating substituted tetrahydroquinolines frontiersin.org, researchers will likely explore similar strategies to construct the 5-chloro-substituted ring system with high levels of diastereocontrol.

Enzyme-Catalyzed Reactions: The use of enzymes, such as lipases, has already been demonstrated for the kinetic resolution of racemic intermediates in the synthesis of chiral tetrahydroquinoline derivatives. nih.gov Future work could expand this enzymatic toolbox to directly address the stereocenter at C5.

The ability to selectively synthesize a desired stereoisomer will be critical for elucidating structure-activity relationships and for the development of highly specific therapeutic agents or advanced materials.

| Stereoselective Approach | Principle | Potential Advantage for this compound |

| Asymmetric Catalysis | Utilizes chiral metal-ligand complexes to influence the stereochemical outcome of a reaction. nih.gov | Direct formation of a single enantiomer, maximizing potency and minimizing off-target effects. |

| Diastereoselective Cyclization | Controls the formation of multiple stereocenters in a single ring-forming step. frontiersin.org | Efficient construction of complex derivatives with defined relative stereochemistry. |

| Enzymatic Resolution | Employs enzymes to selectively react with one enantiomer from a racemic mixture. nih.gov | Access to enantiopure materials through highly specific biocatalytic processes. |

Exploration of Ultra-Sustainable and Waste-Minimizing Synthetic Routes

The principles of green chemistry are increasingly shaping the future of chemical synthesis. For a foundational molecule like this compound, developing environmentally benign and economically viable production methods is a key research frontier.

Emerging strategies that minimize waste, reduce energy consumption, and utilize renewable resources include:

Borrowing Hydrogen Catalysis: This powerful, atom-efficient strategy uses catalysts, often based on earth-abundant metals like manganese, to facilitate the synthesis of tetrahydroquinolines from simple precursors like aminobenzyl alcohols and secondary alcohols, with water as the sole byproduct. nih.gov Applying this to chlorinated analogues would represent a significant step in sustainable synthesis.

One-Pot Tandem Reactions: Combining multiple reaction steps into a single, continuous process without isolating intermediates can dramatically improve efficiency. iastate.edu The development of bifunctional catalysts that can drive both condensation and cyclization reactions in one pot is a promising avenue for the synthesis of the tetrahydroquinoline core. iastate.edu

Electrochemical Synthesis: Utilizing electricity to drive chemical transformations offers a green alternative to conventional reagents. Electrochemical methods are being developed for the synthesis of tetrahydroquinoline derivatives under mild conditions, using common solvents like acetonitrile (B52724) as a source of reactants. rsc.org This approach avoids harsh oxidants or reductants, minimizing waste streams.

These ultra-sustainable routes are not only environmentally responsible but also offer potential advantages in terms of cost and safety, making them highly attractive for large-scale production.

Integration with Artificial Intelligence and Machine Learning for Retrosynthesis and Reaction Prediction

Perform Automated Retrosynthesis: AI algorithms, trained on vast databases of known chemical reactions, can deconstruct the target molecule into simpler, commercially available starting materials. arxiv.orgnih.gov This process can uncover non-intuitive or novel synthetic routes that a human chemist might overlook. chemcopilot.com

Predict Reaction Outcomes: Machine learning models, particularly those using graph neural networks (GNNs) that treat molecules as interconnected graphs of atoms and bonds, can predict the likely products and yields of a given reaction with increasing accuracy. chemcopilot.com This predictive power can minimize trial-and-error experimentation in the lab.

Optimize Synthetic Routes: By evaluating multiple potential pathways based on factors like step count, cost of starting materials, and predicted yield, AI can identify the most efficient and cost-effective synthesis plan. engineering.org.cn

Discovery of Unexpected Reactivity Patterns and Unconventional Bond Activations